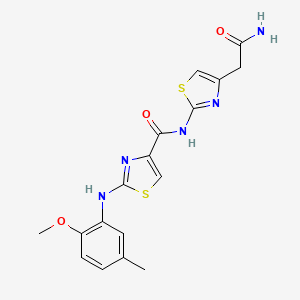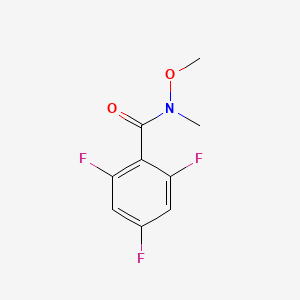![molecular formula C14H10F6N2OS B2580145 2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide CAS No. 338793-25-2](/img/structure/B2580145.png)
2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and several trifluoromethyl groups, which are functional groups consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .
Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid. Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Trifluoromethyl groups are known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Scientific Research Applications
Chemical Synthesis and Reactions
The chemistry of thiazoles, including compounds similar to 2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide, has been explored for their potential in creating diverse molecular structures. Barrett (1978) discussed the formation of 5-(2'-Benzamidoacyloxy)thiazoles through reactions involving N-thiobenzoyl-α-amino-acids and trifluoroacetic anhydride, highlighting the unique reactivity of thiazoles compared to their benzamide analogues, which can lead to novel thiazole derivatives carrying heteroatoms at the 5-position Barrett, 1978. This foundational work provides insights into the chemical versatility of thiazole compounds, potentially including the specific compound .
Biological Activities and Applications
Significant research has been directed towards understanding the biological activities of thiazole derivatives, with various studies reporting on their potential medicinal applications:
Anticancer Activity
Research on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives demonstrated potential anticancer activity against several cell lines, indicating the therapeutic promise of thiazole compounds in oncology Cai et al., 2016.
Antifungal and Fungicidal Properties
Li Wei (2012) synthesized novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides showing significant fungicidal activity against Pellicularia sasakii, suggesting the utility of thiazole derivatives in developing new fungicides Li Wei, 2012.
Novel Fungicides Development
The synthesis process described by Liu An-chang (2012) for creating thifuzamide, a novel fungicide, starts with 2-chloro-4,4,4-trifluoroacetoacetate leading to 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, showcasing the application of thiazole derivatives in agricultural chemistry Liu An-chang, 2012.
Antipathogenic Properties
The synthesis and evaluation of new thiourea derivatives, including thiazole compounds, for their interaction with bacterial cells and potential antibiofilm properties highlight the antimicrobial application of thiazoles Limban et al., 2011.
properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2OS/c1-7-22-11(14(18,19)20)10(24-7)12(23)21-6-8-3-2-4-9(5-8)13(15,16)17/h2-5H,6H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARAOXMFMQLZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)
![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine](/img/structure/B2580068.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2580070.png)

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2580075.png)
![(1S,5R)-3-(Bromomethyl)bicyclo[3.2.0]heptane](/img/structure/B2580078.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)
![2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2580081.png)
![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide](/img/structure/B2580082.png)
